5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 3rd position of the benzyl moiety, attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one. The starting material can be synthesized through a Friedel-Crafts alkylation reaction, where 4-methoxy-3-methylbenzyl chloride reacts with indole in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts that facilitate the bromination and alkylation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-3-(4-formyl-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of 5-amino-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromine atom and the indole core play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-(4-methoxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the specific substitution pattern on the benzyl moiety, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct steric and electronic effects, making it a valuable compound for various research applications.
Properties
CAS No. |
1033200-91-7 |
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Molecular Formula |
C17H16BrNO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-bromo-3-[(4-methoxy-3-methylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H16BrNO2/c1-10-7-11(3-6-16(10)21-2)8-14-13-9-12(18)4-5-15(13)19-17(14)20/h3-7,9,14H,8H2,1-2H3,(H,19,20) |
InChI Key |
QUCRYDKGFZRQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OC |
Origin of Product |
United States |
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